molecular formula C9H7BrN2O2 B567539 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1234616-08-0

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B567539
CAS No.: 1234616-08-0
M. Wt: 255.071
InChI Key: VTHOGJZDIFHAIX-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylate ester group at the 6th position of the imidazo[1,2-a]pyridine ring system. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and ester groups.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the ester group.

    Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom.

Uniqueness: Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and biological activity. This dual functionalization allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug discovery .

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1234616-08-0

The compound features a bromine atom at the 8th position of the imidazole ring and a methyl ester group at the 6th position of the pyridine ring. These structural characteristics are significant as they influence the compound's reactivity and interactions with biological systems.

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential cellular processes or enzymes. For example, it has been noted to target specific pathways involved in bacterial metabolism, leading to cell death or growth inhibition.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by engaging specific signaling pathways. The bromine atom's presence may enhance its ability to interact with molecular targets critical for cancer cell survival.

Antimicrobial Activity

A study assessing various imidazopyridine derivatives found that this compound exhibited significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were promising, suggesting potential as a lead compound for antibiotic development.

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus5.0
This compoundEscherichia coli10.0

Anticancer Activity

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. A notable study reported that at concentrations of 50 µM, the compound led to a reduction in cell viability by approximately 70% in breast cancer cells.

Cell LineConcentration (µM)Viability Reduction (%)
MCF-7 (Breast Cancer)5070
HeLa (Cervical Cancer)5065

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against a panel of multidrug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis Induction

A recent publication detailed experiments where this compound was administered to human cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls, highlighting the compound's potential as an anticancer agent.

Conclusion and Future Directions

This compound shows considerable promise as a bioactive molecule with applications in antimicrobial and anticancer therapies. Its unique chemical structure allows for diverse modifications that could enhance its efficacy and specificity against various biological targets.

Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating its therapeutic potential in animal models to assess efficacy and safety profiles.
  • Derivatives Exploration : Synthesizing analogs to improve biological activity and reduce potential side effects.

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOGJZDIFHAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725569
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-08-0
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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